Acetylethylcholine

Description

Historical Context of Acetylethylcholine as a Cholinergic Research Tool

The study of the cholinergic system has a rich history, with acetylcholine (B1216132) being one of the first neurotransmitters to be identified. wikipedia.org The development of synthetic analogs like this compound has been crucial for advancing this field. These compounds serve as probes to dissect the complex actions of acetylcholine in the central and peripheral nervous systems. frontiersin.orgnih.gov The use of such tools allows researchers to mimic or block the effects of acetylcholine in a controlled manner, thereby elucidating its role in various physiological and pathological states. scbt.com The investigation of cholinergic pathways has been instrumental in understanding conditions associated with cholinergic dysfunction, such as Alzheimer's disease. mdpi.com

Nomenclature and Relationship to Related Research Compounds

The nomenclature of compounds in chemical and biological research follows systematic rules, though trivial names are often used for convenience. qmul.ac.uk this compound, also known by its systematic name 2-((2-chloroethyl)ethylamino)ethanol (B15356526) acetate (B1210297) (ester), is structurally related to a class of compounds known as nitrogen mustards. ontosight.ai This structural feature is significant as it confers specific chemical reactivity to the molecule. ontosight.ai

This compound Mustard

This compound mustard is a key related compound and a direct precursor in some research applications. nih.govpsu.edu Its structure includes a chloroethyl group, which is characteristic of mustard compounds and gives it alkylating properties. ontosight.ai This reactivity allows it to form covalent bonds with biological molecules, such as receptors. ontosight.aiscbt.com In research, this compound mustard has been noted for its ability to interact with muscarinic acetylcholine receptors. researchgate.net It functions as a cholinergic compound that can lead to sustained receptor activation due to the formation of these stable bonds. scbt.com

Ethylcholine Mustard Aziridinium (B1262131) Ion (AF64A)

This compound mustard is a precursor to the highly reactive ethylcholine mustard aziridinium ion, commonly referred to as AF64A. nih.govresearchgate.net AF64A is formed from the cyclization of the mustard group in an aqueous solution. researchgate.net This aziridinium ion is a potent cholinotoxin, meaning it selectively targets and damages cholinergic neurons. jneurosci.orgresearchgate.net Its structural similarity to choline (B1196258) allows it to be taken up by the high-affinity choline transport system, which concentrates it within cholinergic cells. core.ac.uk Once inside, its reactive nature leads to the alkylation of critical cellular components, including enzymes like choline acetyltransferase (ChAT), thereby inhibiting acetylcholine synthesis. nih.govresearchgate.netcore.ac.uk This selective toxicity has made AF64A a widely used tool in neurobiological research to create animal models of cholinergic hypofunction, mimicking conditions like Alzheimer's disease. psu.eduresearchgate.netcore.ac.uk

Structural Analogs and Derivatives in Research

The development of structural analogs and derivatives of acetylcholine has been a cornerstone of cholinergic research. jneurosci.org These compounds, by having varied affinities and efficacies for different subtypes of cholinergic receptors (nicotinic and muscarinic), have allowed for the detailed characterization of these receptors and their roles in the nervous system. frontiersin.orgscience.gov For instance, some analogs act as agonists, stimulating the receptors, while others act as antagonists, blocking them. ontosight.aigoogle.com This pharmacological dissection has been essential for understanding the diverse functions of the cholinergic system, from regulating arousal and attention to its involvement in neurodegenerative diseases. wikipedia.orgfrontiersin.org

Evolution of Research Applications in Neurobiology

The application of this compound and its derivatives in neurobiology has evolved significantly over time. Initially, such compounds were instrumental in fundamental studies of cholinergic transmission and receptor pharmacology. scbt.comnih.gov The development of selective cholinotoxins like AF64A marked a significant advancement, enabling researchers to create specific lesions of cholinergic pathways. jneurosci.orgresearchgate.net This has been particularly valuable for investigating the role of cholinergic deficits in cognitive disorders. core.ac.uk More recent research has utilized these compounds in sophisticated in vitro models, such as neuromuscular junctions grown in bioreactors, to study synaptic function and for pharmacological screening. nih.govresearchgate.net The ongoing refinement of these chemical tools continues to provide deeper insights into the complex workings of the nervous system. nih.govnih.govfrontiersin.orgkentscientific.com

| Property | This compound Mustard | Ethylcholine Mustard Aziridinium Ion (AF64A) |

| Primary Research Use | Cholinergic agonist, precursor to AF64A. nih.govresearchgate.net | Selective cholinotoxin for creating models of cholinergic hypofunction. jneurosci.orgresearchgate.net |

| Mechanism of Action | Forms covalent bonds with acetylcholine receptors, leading to sustained activation. scbt.com | Irreversibly inhibits choline acetyltransferase (ChAT) and is taken up by the high-affinity choline transport system, leading to cholinergic cell death. nih.govresearchgate.netcore.ac.uk |

| Key Characteristic | Contains a reactive mustard group. scbt.com | A highly reactive aziridinium ion formed from its precursor. researchgate.net |

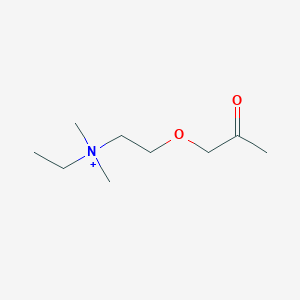

Structure

3D Structure

Properties

CAS No. |

40792-85-6 |

|---|---|

Molecular Formula |

C9H20NO2+ |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

ethyl-dimethyl-[2-(2-oxopropoxy)ethyl]azanium |

InChI |

InChI=1S/C9H20NO2/c1-5-10(3,4)6-7-12-8-9(2)11/h5-8H2,1-4H3/q+1 |

InChI Key |

GRERGIQWGRVUIA-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](C)(C)CCOCC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Preparation of Acetylethylcholine Mustard and its Derivatives for Research

This compound mustard, a key precursor compound in cholinergic research, is primarily synthesized through nucleophilic substitution. This process typically involves the reaction between a choline (B1196258) derivative and bis(2-chloroethyl)amine. vulcanchem.com The structure of this compound mustard incorporates a choline backbone, which mimics the endogenous neurotransmitter acetylcholine (B1216132), and a mustard moiety that provides the basis for its subsequent reactivity. vulcanchem.com This structural design is crucial for its role as a precursor to more reactive species used in neurotoxicology studies. scientificlabs.co.uksigmaaldrich.com The hydrochloride salt form, this compound mustard hydrochloride, is a common variant used in these synthetic preparations. scientificlabs.co.ukscbt.com

Table 1: Physicochemical Properties of this compound Mustard Hydrochloride

| Property | Value | Source |

|---|---|---|

| Alternate Names | 2-[2-chloroethyl(ethyl)amino]ethyl acetate (B1210297) hydrochloride; Acetyl AF-64 | scbt.com |

| CAS Number | 103994-00-9 | scbt.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₆ClNO₂・HCl | scbt.comsigmaaldrich.com |

| Molecular Weight | 230.13 g/mol | scbt.comsigmaaldrich.com |

| Form | White Powder | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 78-81 °C | sigmaaldrich.comsigmaaldrich.com |

Conversion to Ethylcholine Mustard Aziridinium (B1262131) Ion (AF64A) for Experimental Use

This compound mustard serves as the direct precursor for the synthesis of the highly reactive ethylcholine mustard aziridinium ion (ECMA), commonly known in research settings as AF64A. scientificlabs.co.uksigmaaldrich.comwikipedia.org This conversion is achieved under specific aqueous conditions. wikipedia.org A documented laboratory method for this transformation involves dissolving this compound mustard hydrochloride in water to create a 10 mM solution. altex.org The pH of the solution is then carefully raised to 11.5 by the gradual addition of 10 N sodium hydroxide (B78521) (NaOH) and maintained for 20 minutes at room temperature. altex.org Following this, concentrated hydrochloric acid (HCl) is added to adjust the pH to 7.5, and the solution is left to stand for one hour, allowing for the formation of the aziridinium ion. altex.org

This process of intramolecular cyclization transforms the mustard compound into the highly reactive, three-membered aziridinium ring structure of AF64A. wikipedia.org Research studies have reported conversion rates from this compound mustard to AF64A to be in the range of 40-50%. jneurosci.org The quantification of the yield can be determined using methods such as iodine-thiosulfate titration. jneurosci.org The resulting AF64A is a potent tool in neuroscience research, used to induce selective cholinergic hypofunction in experimental models. altex.orgjneurosci.orgnih.gov

Table 2: Summary of AF64A Synthesis from this compound Mustard HCl

| Step | Reagent/Condition | Purpose | Source |

|---|---|---|---|

| 1 | Dissolve in Water | Create 10 mM solution of precursor | altex.org |

| 2 | Add 10 N NaOH | Raise pH to 11.5 and hold for 20 min | altex.org |

| 3 | Add concentrated HCl | Adjust pH to 7.5 and hold for 1 hr | altex.org |

Considerations in Synthesis for Research Purity and Stability

The purity and stability of this compound mustard and its subsequent product, AF64A, are paramount for obtaining reliable and reproducible results in a research context. Commercially available this compound mustard hydrochloride is often supplied with a purity of greater than 97%, as determined by gas chromatography (GC). sigmaaldrich.comscbt.comsigmaaldrich.com

A significant chemical property of this compound mustard hydrochloride is that it is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere. scientificlabs.co.uksigmaaldrich.comscientificlabs.co.uk This necessitates specific storage conditions to prevent degradation. It is recommended to store the compound in a desiccated environment at -20°C. sigmaaldrich.comsigmaaldrich.com The compound is stable under anhydrous conditions, but in aqueous media, it hydrolyzes to form the ethylcholine mustard aziridinium species. vulcanchem.com Therefore, careful handling and storage under an inert gas are crucial to maintain its integrity before experimental use. vulcanchem.com The stability of the final AF64A solution is also a consideration, with stock solutions typically preserved at -80°C and prepared fresh before use in assays. altex.org

Mechanisms of Action at the Molecular and Cellular Level in Research Models

Irreversible Binding to Cholinergic Receptors

The primary mechanism of action for acetylethylcholine mustard at the receptor level involves its covalent binding to cholinergic receptors, leading to sustained and often irreversible modulation. scbt.com This interaction is characterized by an initial reversible binding followed by a slower, covalent modification of the receptor protein. scbt.comnih.gov

This compound mustard (Aech-M) and its aziridinium (B1262131) derivative (AMMA) have been extensively studied for their effects on muscarinic acetylcholine (B1216132) receptors (mAChRs). Research shows that Aech-M acts as a muscarinic agonist that binds irreversibly to the receptor. nih.govresearchgate.net In radioligand binding studies using cardiac membranes, Aech-M and acetylcholine demonstrated approximately equal ability to compete for muscarinic binding sites labeled by (-)-[3H]quinuclidinyl benzilate (QNB). researchgate.net

Pretreatment of cardiac or GH3 cell membranes with Aech-M, followed by washing to remove any unbound compound, results in a significant reduction in the number of available muscarinic receptors. nih.govresearchgate.net For instance, treating cardiac membranes with 0.25 µM Aech-M led to a 60% decrease in [3H]QNB binding capacity, while treating intact GH3 cells or their isolated membranes with 10 to 50 µM Aech-M caused a 60% and 75-77% reduction in [3H]N-methylscopolamine binding, respectively. nih.govresearchgate.net Crucially, this loss of binding sites occurred without altering the binding affinity (KD) of the remaining receptors for the radioligand. nih.govnih.govvulcanchem.com This irreversible binding is dose, time, and temperature-dependent and can be prevented by the presence of other muscarinic ligands like atropine (B194438) and carbachol. researchgate.net

Functionally, Aech-M initially acts as an agonist. In GH3 cells, it attenuates forskolin-stimulated cyclic AMP (cAMP) formation with a half-maximal effective concentration (EC50) of 0.24 µM, making it more potent than acetylcholine (EC50 of 0.84 µM) in this regard. nih.gov However, this agonist effect is transient. nih.gov Over time, the irreversible binding leads to an antagonistic action, where the receptor becomes unresponsive to further stimulation. nih.gov This is evidenced by the observation that pretreatment with Aech-M reduces the sensitivity of the cells to subsequent application of acetylcholine. nih.gov

| Parameter | Test System | Compound | Value | Source |

|---|---|---|---|---|

| IC₅₀ vs. [³H]N-methylscopolamine | GH3 Cells | Aech-M | 10.7 µM | nih.gov |

| IC₅₀ vs. [³H]QNB Binding | Rat Cortical Synaptosomes | AMMA | 9 µM | nih.gov |

| EC₅₀ for cAMP Attenuation | GH3 Cells | Aech-M | 0.24 µM | nih.gov |

| Binding Capacity Reduction ([³H]QNB) | Cardiac Membranes (0.25 µM Aech-M) | Aech-M | 60% | researchgate.net |

| Binding Capacity Reduction ([³H]QNB) | Rat Cortical Synaptosomes (50 µM AMMA) | AMMA | 62% | nih.govvulcanchem.com |

While much of the research on this compound mustard has centered on muscarinic receptors, its structural similarity to acetylcholine suggests potential interactions with nicotinic acetylcholine receptors (nAChRs) as well. ontosight.ai Studies have utilized the reactive nature of this compound mustard ([3H]AChM) to probe the structure of the nAChR agonist-binding site. nih.gov

In experiments with Torpedo nAChR-rich membranes, the aziridinium form of [3H]AChM was found to engage in high-affinity, reversible binding (with an approximate affinity, K, of 0.3 µM) which is then followed by a slower, irreversible alkylation of the receptor. nih.gov This labeling was specific to the agonist binding site, as it was inhibited by nicotinic agonists and competitive antagonists. nih.gov Through proteolytic digestion and sequencing of the labeled receptor, the study identified tyrosine-93 (Tyr-93) of the α-subunit as the specific site of covalent attachment. nih.gov Because the reactive aziridinium group is positively charged, this finding provided direct evidence that Tyr-93 is a key residue within the cation-binding subsite of the nAChR. nih.gov

Functional studies on rat phrenic nerve-diaphragm preparations, a classic neuromuscular junction model where transmission is mediated by nAChRs, showed that the aziridinium ion of acetylcholine mustard impairs neuromuscular activity upon nerve stimulation. cdnsciencepub.com This impairment was dependent on both the concentration of the compound and the frequency of nerve stimulation. cdnsciencepub.com Interestingly, the neuromuscular block could be protected against by elevated concentrations of choline (B1196258), suggesting a competitive interaction at a choline-sensitive site, possibly the choline uptake mechanism or the receptor itself. cdnsciencepub.com However, other research using the ethylcholine aziridinium ion (AF64), also synthesized from this compound mustard, found that it did not alter the density of nicotinic receptors in the rat hypothalamus, indicating its neurotoxic effects in that model are not due to a reduction in receptor numbers. nih.gov

A significant aspect of this compound mustard's action is its effect on presynaptic autoreceptors, which are critical for the feedback regulation of acetylcholine release. vulcanchem.com The aziridinium derivative, AMMA, has been identified as an irreversible agonist at presynaptic muscarinic autoreceptors. nih.gov

In rat cortical synaptosomes, AMMA inhibits both basal and potassium-evoked release of newly synthesized [3H]ACh. nih.govvulcanchem.com This inhibition is dose-dependent and significantly more prolonged than that produced by the reversible muscarinic agonist oxotremorine. nih.govvulcanchem.com At a concentration of 250 µM, AMMA was found to inhibit potassium-induced ACh release by 78%. vulcanchem.com This effect was blocked by the muscarinic antagonist atropine, confirming that the inhibition of ACh release is mediated through muscarinic receptors. nih.govvulcanchem.com The irreversible nature of this action was demonstrated in washout experiments, where synaptosomes pre-treated with AMMA showed sustained reductions in both basal and potassium-induced ACh release long after the unbound compound was removed. nih.gov This irreversible agonism at presynaptic autoreceptors disrupts the normal negative feedback control of ACh release. vulcanchem.com

Enzymatic Inhibition Profiles

In addition to its receptor-mediated effects, this compound and its derivatives are potent inhibitors of key enzymes involved in acetylcholine metabolism.

This compound mustard hydrochloride is a well-documented inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of acetylcholine from choline and acetyl-CoA. wikipedia.orgsigmaaldrich.comcolumbia.edu By inhibiting ChAT, the compound effectively blocks the production of ACh. researchgate.net This mechanism has been demonstrated in various models. nih.govresearchgate.netjneurosci.org

In a bioreactor model of the neuromuscular junction, this compound mustard hydrochloride was shown to irreversibly inhibit ChAT, thereby blocking ACh synthesis and reducing the contraction frequency of myotubes. researchgate.net A dose-response analysis in this system determined the half-maximal inhibitory concentration (IC50) to be 1.22 µM. researchgate.netresearchgate.net Other studies have reported profound depletion of ChAT activity following treatment with this compound derivatives. In rat cortical synaptosomes, 50 µM AMMA reduced ACh synthesis by over 90%. nih.gov Similarly, in the chicken retina, a single injection of its derivative, ethylcholine mustard aziridinium ion (ECMA), caused a prolonged 70% depletion of ChAT activity. jneurosci.org

The effect of this compound mustard on acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, has also been investigated. While its primary enzymatic target is ChAT, it does influence AChE activity. jneurosci.orgnih.gov Research comparing the hydrolysis of acetylcholine and this compound mustard by AChE revealed that while both compounds have similar affinities for the enzyme, the maximum velocity (Vmax) of hydrolysis for this compound mustard was significantly lower than that for acetylcholine. nih.gov This indicates that this compound mustard is a poor substrate for AChE and can act as an enzyme inhibitor. nih.gov

In vivo studies support this inhibitory role. In the chicken retina, treatment with ECMA resulted in a 40% depletion of AChE activity, which is a less potent effect than the 70% reduction seen for ChAT in the same model. jneurosci.org This suggests a preferential, though not exclusive, action against ChAT. jneurosci.org The potential for this compound mustard's alkylating properties to cause irreversible inhibition of AChE has also been noted. ontosight.ai

| Enzyme | Parameter | Test System | Value | Source |

|---|---|---|---|---|

| Choline Acetyltransferase (ChAT) | IC₅₀ | Neuromuscular Junction Bioreactor | 1.22 µM | researchgate.netresearchgate.net |

| Choline Acetyltransferase (ChAT) | Activity Reduction | Chicken Retina (in vivo) | 70% | jneurosci.org |

| Choline Acetyltransferase (ChAT) | Synthesis Reduction | Rat Cortical Synaptosomes | >90% | nih.gov |

| Acetylcholinesterase (AChE) | Hydrolysis Rate | in vitro Enzyme Assay | Significantly lower Vmax than ACh | nih.gov |

| Acetylcholinesterase (AChE) | Activity Reduction | Chicken Retina (in vivo) | 40% | jneurosci.org |

Disruption of High-Affinity Choline Uptake (HACU) Systems

In cholinergic neurons, the synthesis of the neurotransmitter acetylcholine (ACh) is critically dependent on the availability of its precursor, choline. The primary mechanism for supplying choline to these neurons is the high-affinity choline uptake (HACU) system, mediated by the sodium- and pH-dependent high-affinity choline transporter (CHT). frontiersin.org This transport system is considered the rate-limiting step in the production of ACh, making it a crucial control point in cholinergic neurotransmission. psu.edu

The compound this compound mustard, particularly its highly reactive cyclized derivative, ethylcholine aziridinium ion (ECMA), also known as AF64A, has been extensively studied as a potent and specific inhibitor of the HACU system. jneurosci.orgsigmaaldrich.com Its structural similarity to choline allows it to be recognized and transported by the CHT. core.ac.uk However, once engaged with the transporter, its reactive nature leads to a profound disruption of choline transport.

Research using synaptosomes from various rat brain regions has demonstrated that AF64A exhibits a dual mechanism of inhibition on the HACU system. nih.gov At lower concentrations, it acts as a reversible, competitive inhibitor. nih.gov As the concentration increases, the inhibition becomes irreversible, consistent with the alkylation of the transporter protein. core.ac.uknih.gov This irreversible component is independent of the extracellular sodium ion concentration, which suggests that the choline transporter is alkylated by AF64A while in its outward-facing conformation. nih.gov The high-affinity transport system is significantly more sensitive to this inhibition than low-affinity choline transport systems. nih.gov This targeted disruption leads to a persistent deficiency in central cholinergic transmission by choking off the supply of choline needed for ACh synthesis. psu.edu

| Brain Region | Inhibition Type | IC50 Value (Concentration for 50% Inhibition) | Reference |

|---|---|---|---|

| Hippocampus | Reversible | ~2.25 µM | nih.gov |

| Hippocampus | Irreversible | ~25 µM | nih.gov |

| Striatum | Reversible | ~1.35 µM | nih.gov |

| Striatum | Irreversible | ~30 µM | nih.gov |

| Cerebral Cortex | Reversible | ~1.60 µM | nih.gov |

| Cerebral Cortex | Irreversible | ~30 µM | nih.gov |

Alkylating Properties and Covalent Modification of Biomolecules in Research Contexts

The mechanism of action of this compound mustard is fundamentally rooted in its chemical structure, which confers potent alkylating capabilities. core.ac.uk Under physiological conditions, the tertiary amine within the this compound mustard molecule undergoes an intramolecular reaction, displacing a chloride ion to form a strained, three-membered aziridinium ring. This ethylcholine aziridinium ion (AF64A) is a highly reactive electrophile that readily attacks nucleophilic sites on various biomolecules, leading to stable, covalent modification.

This alkylating property allows AF64A to function as an irreversible ligand for multiple components of the cholinergic system. sigmaaldrich.com Research has shown that it can covalently bind to and inhibit choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. sigmaaldrich.comresearchgate.net Furthermore, its most characterized covalent interactions are with muscarinic acetylcholine receptors. Studies using radioligand binding assays demonstrated that AF64A causes a concentration-dependent and irreversible loss of binding sites for the muscarinic antagonist N-methylscopolamine on M2 receptors. This reduction in binding capacity without a change in the dissociation constant (KD) for the remaining receptors is a hallmark of noncompetitive, irreversible inhibition. nih.gov This covalent modification effectively locks the receptor in an inactive state, disrupting normal signaling. nih.gov The data indicate that AF64A can initially act as a transient agonist before its irreversible binding leads to a persistent antagonist action. nih.gov

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Binding Affinity (IC50) vs. [3H]N-methylscopolamine | 10.7 µM (similar to Acetylcholine's 9.3 µM) | The compound is recognized by the muscarinic receptor's binding site. | nih.gov |

| Receptor Binding Capacity | Up to 77% reduction in binding sites after pretreatment and washing. | Irreversible, covalent binding to the receptor. | nih.gov |

| Receptor Affinity (KD) of Remaining Receptors | No significant change. | Confirms noncompetitive nature of the irreversible inhibition. | nih.gov |

| M2 Receptor Alkylation Kinetics (k_max) | 0.16 min⁻¹ | Represents the maximum rate of irreversible covalent bond formation. | |

| M2 Receptor Alkylation Affinity (K_half_max) | 24 µM | Concentration of the aziridinium ion that produces the half-maximal rate of alkylation. | |

| Functional Effect on cAMP | Initial attenuation of cAMP followed by a loss of effect and reduced sensitivity to acetylcholine. | Demonstrates a transient agonist effect followed by a persistent antagonist action. | nih.gov |

Applications in in Vitro Experimental Models

Neuronal Cell Culture Systems

While broad research exists for many compounds in primary neuronal cultures, the use of acetylethylcholine is not well-documented in these specific models. However, its application in subcellular preparations from neurons is well-established.

Synaptosomes, which are isolated, sealed presynaptic nerve terminals, provide an excellent in vitro model to study the mechanisms of neurotransmitter release. nih.gov this compound mustard and its cyclized, active aziridinium (B1262131) derivative (AMMA) have been utilized in preparations of rat cortical synaptosomes to investigate presynaptic cholinergic function. nih.govcore.ac.uk

Research shows that AMMA acts as an irreversible agonist at presynaptic muscarinic autoreceptors. nih.gov These autoreceptors are part of a negative feedback loop that regulates the release of acetylcholine (B1216132) (ACh). By binding irreversibly, AMMA disrupts this feedback mechanism. core.ac.uk In studies using rat cortical synaptosomes, incubation with AMMA led to a significant reduction in the binding capacity of the muscarinic receptor antagonist [3H]quinuclidinyl benzilate (QNB), confirming an irreversible interaction. nih.govcore.ac.uk Specifically, a 5-minute treatment with 50 μM AMMA resulted in a 62% decrease in the number of available binding sites with no change in the affinity of the remaining receptors. nih.govcore.ac.uk

Furthermore, AMMA demonstrates a potent ability to modulate neurotransmitter release and synthesis. It inhibits both the basal and potassium-stimulated release of newly synthesized [3H]ACh in a dose-dependent manner. nih.govcore.ac.uk This inhibition of ACh release was found to be much more prolonged compared to the effects of a reversible muscarinic agonist, oxotremorine. nih.govcore.ac.uk The compound also strongly inhibits high-affinity choline (B1196258) uptake and subsequent ACh synthesis, with 50 μM AMMA causing a reduction of over 90% in these processes. core.ac.uk

Interactive Table 1: Effects of this compound Mustard Aziridinium (AMMA) on Rat Cortical Synaptosomes

| Parameter Measured | Compound | Concentration | Observed Effect | Source(s) |

| Muscarinic Receptor Binding | AMMA | 9 µM | 50% inhibition (IC₅₀) of [³H]QNB binding | nih.govcore.ac.uk |

| Muscarinic Receptor Binding | AMMA | 50 µM | 62% reduction in receptor binding capacity (irreversible) | nih.govcore.ac.uk |

| K⁺-induced ACh Release | AMMA | 250 µM | 78% inhibition | core.ac.uk |

| High-Affinity Choline Uptake | AMMA | 50 µM | >90% inhibition | core.ac.uk |

| Acetylcholine Synthesis | AMMA | 50 µM | >90% inhibition | core.ac.uk |

Neuromuscular Junction (NMJ) Models

In vitro models of the neuromuscular junction (NMJ), where motor neurons connect with muscle fibers, are critical for studying synaptic transmission and for pharmacological testing. nih.gov

Sophisticated in vitro NMJ models have been developed by coculturing stem cell-derived motor neurons with muscle cells (myotubes). nih.gov These systems form functional synaptic connections and can be used to test the effects of various compounds on neuromuscular transmission. nih.gov In one such model, this compound mustard hydrochloride was used as a specific pharmacological inhibitor to probe the mechanisms of neurotransmission. nih.gov

The compound was identified as an effective blocker of acetylcholine synthesis. nih.gov Its mechanism of action is the irreversible inhibition of the enzyme choline acetyltransferase (ChAT), which is responsible for synthesizing acetylcholine from choline and acetyl-CoA. nih.gov By blocking ChAT, this compound mustard hydrochloride effectively reduces the amount of neurotransmitter available for release, leading to a decrease in muscle contraction frequency. nih.gov This application highlights its utility in validating the function of NMJ models and studying the consequences of impaired acetylcholine synthesis. nih.gov

To better mimic the physiological environment and promote the maturation of NMJs in vitro, electrical stimulation can be integrated into the coculture systems. nih.gov In a bioreactor-based NMJ model, electrical stimulation was shown to improve the maturation and function of both motor neurons and myotubes. nih.gov This advanced model, which exhibits physiological responses to stimuli, was used to test the potency of drugs affecting key steps in NMJ signal transduction. nih.gov

In this electrically stimulated coculture system, this compound mustard hydrochloride was used to demonstrate a dose-dependent inhibition of neuromuscular function. nih.gov The compound, acting as a precursor to the ethylcholine mustard aziridinium ion, blocked ACh synthesis and subsequently decreased the contraction frequency of the myotubes, with a half-maximal inhibitory concentration (IC₅₀) of 1.22 μM. nih.gov This demonstrates the compound's effectiveness as a research tool in functionally active and mature in vitro NMJ systems. nih.gov

Interactive Table 2: Inhibitory Effect of this compound Mustard Hydrochloride in an Electrically Stimulated NMJ Model

| Model System | Compound | Target | Measured Effect | IC₅₀ | Source(s) |

| Motor Neuron-Myotube Coculture | This compound mustard hydrochloride | Choline Acetyltransferase (ChAT) | Inhibition of myotube contraction frequency | 1.22 µM | nih.gov |

Studies in Invertebrate Models

There is no information available in the reviewed scientific literature regarding the use of this compound or its derivatives in invertebrate experimental models. Research in common invertebrate models such as Aplysia, Lymnaea, and Drosophila has extensively characterized the role of acetylcholine and its receptors, but does not mention the use of this compound as a research compound. nih.govecronicon.netmicropublication.orgelifesciences.orgnih.gov

Caenorhabditis elegans as a Model for Cholinergic Neuron Studies

The nematode Caenorhabditis elegans serves as a powerful in vitro model for studying the cholinergic nervous system due to its genetic tractability, well-defined neuronal circuitry, and the conserved nature of its core synaptic machinery. nih.govnih.gov Acetylcholine (ACh) is the primary excitatory neurotransmitter at the neuromuscular junctions of C. elegans and is utilized by more than one-third of its 302 neurons in the hermaphrodite. nih.govwormatlas.org This makes acetylcholine the most broadly used neurotransmitter in the organism. elifesciences.org The simplicity of its nervous system, which is fully mapped, allows for detailed analysis of specific neurons and their connections. wormatlas.orgaltex.org

Research has successfully mapped all the cholinergic neuron types in both male and hermaphrodite C. elegans. elifesciences.org In the hermaphrodite, 52 out of 118 neuron classes are cholinergic, and these neurons innervate 85% of all neuron classes. elifesciences.org This extensive network underscores the critical role of acetylcholine in nearly all aspects of the worm's nervous system function. elifesciences.org Key proteins involved in acetylcholine neurotransmission, such as choline acetyltransferase (ChAT) and the vesicular acetylcholine transporter (VAChT), are encoded by genes like cha-1 and unc-17, respectively. wormatlas.orgelifesciences.org The transparency of the C. elegans body allows for the use of fluorescent reporters, such as Green Fluorescent Protein (GFP) linked to the promoter of the unc-17 gene, to visualize cholinergic neurons and assess their morphology in living animals. frontiersin.org

Mutants for nearly all steps specific to cholinergic function have been identified through a combination of forward genetics and drug-resistance screening. nih.gov For example, mutants with defects in the cha-1 gene exhibit significant changes in locomotion, feeding, and egg-laying behaviors. wormatlas.org The study of how various pharmacological agents affect these behaviors provides deep insights into cholinergic signaling at the level of synapses, neural circuits, and the whole organism. nih.gov The use of cholinergic agonists, such as levamisole, and acetylcholinesterase inhibitors, like aldicarb, has been instrumental in identifying and characterizing the components of acetylcholine receptors and the regulatory pathways that control ACh release. nih.govjneurosci.orgbiorxiv.org

The table below summarizes key genes involved in the C. elegans cholinergic system, which are frequently used as tools in experimental models.

| Gene | Protein Product | Function | Phenotype of Mutant |

| cha-1 | Choline Acetyltransferase (ChAT) | Synthesizes acetylcholine. wormatlas.org | Uncoordinated movement, slow growth, resistance to cholinesterase inhibitors. wormatlas.org |

| unc-17 | Vesicular Acetylcholine Transporter (VAChT) | Loads acetylcholine into synaptic vesicles. wormatlas.org | Uncoordinated movement, paralysis. pnas.org |

| unc-29, unc-38, unc-63 | Nicotinic AChR Subunits | Components of the levamisole-sensitive acetylcholine receptor on body wall muscles. nih.gov | Resistance to levamisole, impaired locomotion. nih.gov |

| acr-2, acr-3, acr-12 | Nicotinic AChR Subunits | Components of a neuronal acetylcholine receptor. nih.govplos.org | Altered motor neuron excitability; gain-of-function mutations can cause convulsions. nih.govplos.org |

| gar-3 | Muscarinic ACh Receptor | M1/M3/M5-like receptor involved in modulating neurotransmitter release and cell migration. jneurosci.orgpnas.org | Defects in presynaptic function and cell migration. jneurosci.orgpnas.org |

Assessment of Neuronal Architecture Alterations

C. elegans is an effective in vivo model for assessing alterations in neuronal architecture resulting from exposure to neurotoxic chemicals during development. altex.org A major mechanism of developmental neurotoxicity (DNT) is the disruption of normal neuronal structure, and the nematode's invariant and fully mapped nervous system makes it ideal for detecting such changes. nih.govaltex.org

In vitro studies using C. elegans often involve exposing the worms to potential neurotoxicants and then examining specific classes of neurons for morphological changes. altex.org Cholinergic neurons, visualized with reporters like unc-17::gfp, are a key target for this analysis. frontiersin.org Researchers have developed scoring systems to quantify architectural alterations, such as the appearance of kinks, blebs, and loss of dendrite or axon integrity. nih.govaltex.org

For instance, developmental exposure to the developmental neurotoxicant benzo(a)pyrene (BaP) has been shown to cause a significant increase in morphological abnormalities in cholinergic neurons. nih.govaltex.org Other chemicals are used specifically to induce cholinergic dysfunction and serve as positive controls in these experimental models. These include the organophosphate chlorpyrifos, which inhibits acetylcholinesterase, and ethylcholine mustard aziridinium (AF64A), which is known to produce cholinergic hypofunction. nih.govaltex.org

The findings from these studies can be highly specific. For example, in one study, developmental exposure to lead and cadmium caused significant morphological changes in dopaminergic and glutamatergic neurons, but only BaP exposure led to augmented changes in cholinergic neurons. nih.gov This demonstrates the ability of the C. elegans model to distinguish the effects of different neurotoxicants on specific neuronal populations. These morphological changes often correlate with functional deficits in behaviors associated with the affected neurons. nih.gov

The table below presents research findings on the effects of specific chemical exposures on the neuronal architecture of C. elegans.

| Chemical Agent | Target Neuronal System | Observed Architectural Alterations | Experimental Context |

| Benzo(a)pyrene (BaP) | Cholinergic, Glutamatergic, Dopaminergic | Increased morphological abnormalities (kinks, blebs, loss of integrity) in all three neuron types. nih.govaltex.org | Developmental neurotoxicity study. nih.gov |

| Lead (Pb) | Dopaminergic, Glutamatergic | Increased morphological abnormalities. No significant changes observed in cholinergic neurons. nih.gov | Developmental neurotoxicity study. nih.gov |

| Cadmium (Cd) | Dopaminergic, Glutamatergic | Increased morphological abnormalities. No significant changes observed in cholinergic neurons. nih.gov | Developmental neurotoxicity study. nih.gov |

| Chlorpyrifos | Cholinergic | Used as a positive control to induce cholinergic neurodegeneration for assay validation. altex.org | Chemical challenge in mid-adulthood after developmental exposure to other agents. altex.org |

| Ethylcholine mustard aziridinium (AF64A) | Cholinergic | Used as a positive control to induce cholinergic hypofunction and neurodegeneration. nih.govaltex.org | Assay validation and chemical challenge experiments. nih.govaltex.org |

These in vitro models, utilizing the genetic and anatomical simplicity of C. elegans, provide a robust platform for screening chemicals for their potential to alter neuronal architecture and for investigating the specific mechanisms underlying neurotoxicity. altex.org

Applications in in Vivo Animal Models

Rodent Models of Cholinergic Hypofunction and Neurodegeneration

Rodent models are central to research using acetylethylcholine, primarily for creating conditions of cholinergic hypofunction that parallel human neurodegenerative disorders such as Alzheimer's disease. By inducing targeted cell death, AEC helps elucidate the downstream cognitive, behavioral, and neurochemical consequences of a compromised cholinergic system .

Intracerebroventricular (ICV) administration is a key technique used to deliver this compound directly into the cerebrospinal fluid of the brain's ventricles in rodents. This route bypasses the blood-brain barrier, ensuring that the compound reaches CNS targets. Studies utilizing ICV injection of AEC have successfully created robust models of cholinergic deficit. Following administration, animals consistently exhibit significant impairments in learning and memory, as demonstrated in behavioral paradigms such as the Morris water maze and passive avoidance tasks . Histological analysis of the brain tissue from these animals reveals a marked loss of cholinergic neurons, particularly in the basal forebrain, which provides the primary cholinergic innervation to the cerebral cortex and hippocampus. This targeted neurodegeneration effectively models the cholinergic hypothesis of cognitive decline observed in Alzheimer's disease .

The neurotoxic effects of this compound are not uniform and can be localized to specific brain regions, enabling the study of region-dependent cholinergic functions.

Hippocampus: As a critical region for memory consolidation, the hippocampus is a primary target in AEC lesion studies. Direct injection into or near the hippocampus results in a significant reduction of choline (B1196258) acetyltransferase (ChAT)-positive neurons, the enzymatic marker for cholinergic cells. This neuronal loss is often accompanied by reactive astrogliosis, indicating a local inflammatory response to the neuronal injury, and correlates directly with the severity of spatial memory deficits observed in the animals .

Hypothalamus: The hypothalamus regulates numerous homeostatic processes. The application of AEC to specific hypothalamic nuclei, such as the suprachiasmatic nucleus (SCN), has been used to probe the role of cholinergic signaling in functions like the regulation of biological rhythms .

Retina: The retina, an accessible part of the CNS, serves as an excellent model for studying localized cytotoxicity. Intravitreal injection of AEC in rodents leads to the selective destruction of cholinergic amacrine cells. This specific lesion occurs without widespread damage to other retinal cell types, such as photoreceptors or bipolar cells, making it a precise model for investigating diseases involving retinal cholinergic neuron loss and for screening potential neuroprotective agents .

| Administration Route | Key Brain Region(s) Affected | Observed Neuropathological Outcomes | Observed Behavioral Outcomes |

|---|---|---|---|

| Intracerebroventricular (ICV) | Basal Forebrain, Hippocampus, Cortex | Widespread loss of cholinergic neurons (ChAT-positive cells) | Impaired spatial learning and memory (e.g., Morris water maze); deficits in passive avoidance tasks |

| Intrahippocampal Injection | Hippocampus (e.g., CA1, CA3 fields) | Localized loss of cholinergic neurons; reactive astrogliosis (increased GFAP staining) | Severe deficits in spatial memory tasks |

| Intravitreal Injection | Retina | Selective destruction of cholinergic amacrine cells | Used to model retinal neurodegeneration; behavioral correlates focus on visual function tests. |

The targeted destruction of cholinergic neurons by this compound initiates a cascade of secondary effects on other neurotransmitter systems. The brain functions as an interconnected network, and the removal of a key modulator like acetylcholine (B1216132) inevitably leads to compensatory or pathological changes in other systems. For example, the loss of cholinergic input to the cortex and hippocampus can alter the delicate balance between excitatory (glutamatergic) and inhibitory (GABAergic) transmission. Research suggests that following an AEC-induced cholinergic lesion, there can be adaptive changes in GABAergic interneurons as the network attempts to re-establish homeostasis. Furthermore, interactions between cholinergic and monoaminergic (e.g., dopamine, serotonin) systems are well-documented, and cholinergic hypofunction can lead to dysregulation in these pathways, contributing to the broader behavioral and cognitive symptoms observed in these animal models .

Avian Models (e.g., Chicken Retina) for Cholinergic Cytotoxicity Research

The avian retina, particularly that of the neonatal chicken, provides a powerful and highly specific model for studying cholinergic cytotoxicity. Its anatomical accessibility and the well-defined organization of its neuronal layers make it ideal for targeted investigations. When this compound is administered via intraocular injection in chicks, it induces a rapid and highly selective degeneration of the two main populations of cholinergic neurons: the amacrine cells located in the inner nuclear layer and the displaced amacrine cells in the ganglion cell layer . A key advantage of this model is its specificity; other retinal neurons, including photoreceptors, horizontal cells, and bipolar cells, are largely spared from the toxic effects. This allows researchers to study the precise molecular mechanisms and intracellular signaling cascades involved in cholinergic cell death without the confounding influence of widespread, non-specific neuronal damage .

| Model System | Target Tissue | Specifically Affected Cell Types | Key Finding / Research Application |

|---|---|---|---|

| Neonatal Chicken (Gallus gallus domesticus) | Retina | Cholinergic Amacrine Cells and Displaced Amacrine Cells | Provides a highly specific model of cholinergic neurodegeneration, allowing for the study of cell death mechanisms exclusive to cholinergic neurons . |

Investigations into Central Nervous System Functions in Animal Models

Beyond modeling neurodegeneration, this compound is used to probe the role of cholinergic systems in fundamental CNS functions.

The cholinergic system is a significant modulator of the mammalian biological clock, located in the suprachiasmatic nucleus (SCN) of the hypothalamus. Research using animal models, such as hamsters and rats, has demonstrated that this compound can directly influence circadian rhythms. When administered centrally, for instance via ICV injection, AEC can cause robust phase shifts in the free-running rhythms of locomotor activity (measured by wheel-running) and body temperature. The effect is critically dependent on the timing of administration relative to the animal's internal cycle; an injection during the subjective day may produce a different effect (e.g., a phase delay) than one during the subjective night (e.g., a phase advance). These findings confirm that cholinergic inputs are part of the regulatory machinery that governs the timing and stability of the circadian pacemaker .

| Model System | Administration Route | Measured Parameter | Observed Effect |

|---|---|---|---|

| Syrian Hamster (Mesocricetus auratus) | Intracerebroventricular (ICV) | Free-running locomotor activity (wheel-running) | Induction of phase shifts (advances or delays) in the circadian rhythm, with the effect being dependent on the circadian time of administration . |

Effects on Learning and Memory-Related Cholinergic Pathways in Animal Models

This compound mustard, through its active form AF64A, exerts its effects by targeting key components of cholinergic neurotransmission. AF64A is an irreversible inhibitor of the high-affinity choline transport (HAChT) system, which is crucial for the uptake of choline into presynaptic terminals for the synthesis of acetylcholine (ACh). nih.gov This targeted action leads to a specific and lasting depletion of ACh in brain regions critical for learning and memory, such as the hippocampus and cortex. nih.govpsu.edu

Intracerebroventricular administration of AF64A in rodents has been shown to cause a significant reduction in the concentration of ACh and the activity of choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis. psu.edutargetmol.comchemondis.com This presynaptic cholinergic deficit mimics the cholinergic hypothesis of geriatric memory dysfunction and Alzheimer's disease, which posits that a decline in cholinergic function is a key contributor to cognitive impairment. medchemexpress.com

The behavioral consequences of this chemically-induced cholinergic hypofunction are most evident in tasks that assess learning and memory. Animals treated with AF64A exhibit significant impairments in spatial learning and memory, as demonstrated by their performance in the Morris water maze test. scbt.comfortifiedricebybrowns.comthescipub.com These deficits are characterized by increased escape latencies and reduced time spent in the target quadrant, indicating a compromised ability to acquire and retain spatial information. fortifiedricebybrowns.comthescipub.com

The neurochemical changes induced by AF64A provide a clear link between the integrity of cholinergic pathways and cognitive performance. The reduction in hippocampal ACh levels and ChAT activity correlates with the observed learning and memory deficits, reinforcing the critical role of the septohippocampal cholinergic pathway in these processes. nih.govtargetmol.com

Table 1: Effects of AF64A (from this compound Mustard) on Cholinergic Markers in Rodent Hippocampus

| Animal Model | AF64A Administration | Time Post-Injection | Change in Acetylcholine (ACh) Content | Change in Choline Acetyltransferase (ChAT) Activity | Reference |

|---|---|---|---|---|---|

| Mouse | 65 nmol, i.c.v. | 7 days | ↓ Significant decrease | ↓ Paralleled reduction in ACh | psu.edu |

| Rat | 1 nmol/ventricle, i.c.v. | Not specified | ↓ Significant decrease | ↓ 57.1% decrease in CA3 | jneurosci.org |

| Rat | 2 nmol/2 µL, i.c.v. | Not specified | ↓ Indirectly reflected by increased AChE activity | ↓ Significant decrease | journal-jams.org |

i.c.v. - intracerebroventricular

Establishment and Validation of Animal Models for Cholinergic System Research

The use of this compound mustard to generate its active derivative, AF64A, has become a standard method for establishing and validating animal models of cholinergic deficit. chemondis.comnih.gov These models are invaluable for studying the pathophysiology of diseases characterized by cholinergic neurodegeneration and for screening potential therapeutic agents. thescipub.com

The establishment of an AF64A-induced animal model involves the stereotaxic administration of the toxin, typically via intracerebroventricular or direct intrastriatal injection. jneurosci.orgjneurosci.org The synthesis of the active AF64A from this compound mustard hydrochloride is a critical first step, often performed immediately prior to administration due to the reactive nature of the aziridinium (B1262131) ion. fortifiedricebybrowns.comjournal-jams.org An aqueous solution of this compound mustard HCl is adjusted to a high pH (e.g., 11.3) to facilitate the cyclization to the aziridinium ion, and then neutralized to a physiological pH (e.g., 7.4) for in vivo use. fortifiedricebybrowns.comjournal-jams.org

Validation of the model is a multi-faceted process that includes behavioral, neurochemical, and histological assessments. Behavioral validation is typically achieved through cognitive tests like the Morris water maze or passive avoidance tasks, which confirm the presence of learning and memory impairments. scbt.comthescipub.com Neurochemical validation involves measuring key cholinergic markers in specific brain regions. A significant reduction in ACh levels, ChAT activity, and/or high-affinity choline uptake in areas like the hippocampus confirms the successful induction of a cholinergic lesion. nih.govpsu.edutargetmol.com

Histological analysis provides further validation by demonstrating a loss of cholinergic neurons. Immunohistochemical staining for ChAT can be used to visualize and quantify the extent of cholinergic cell loss in brain regions such as the hippocampus and basal forebrain. thescipub.comjneurosci.org The specificity of the toxin for cholinergic neurons is a key feature of this model, although at higher doses, some effects on other neurotransmitter systems have been noted. jneurosci.org

Table 2: Validation of AF64A-Induced Animal Models of Cognitive Impairment

| Animal Model | AF64A Administration | Behavioral Assessment (Task) | Key Behavioral Finding | Neurochemical/Histological Validation | Reference |

|---|---|---|---|---|---|

| Rat | 2 nmol/2 µL, i.c.v. | Morris Water Maze | ↑ Increased escape latency | ↓ Decreased density of cholinergic neurons in hippocampus | thescipub.com |

| Rat | 3 nmol/ventricle, i.c.v. | Morris Water Maze | ↑ Increased escape latency | Not specified | scbt.com |

| Mouse | 65 nmol, i.c.v. | Not specified | Delayed neurological motor disturbances | ↓ Decreased ACh content in cortex, striatum, hippocampus | psu.edu |

| Rat | 2 nmol/2 µL, i.c.v. | Morris Water Maze | Memory impairment | ↓ Decreased cholinergic neuron density in hippocampus | fortifiedricebybrowns.com |

i.c.v. - intracerebroventricular

Methodological Approaches in Acetylethylcholine Research

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone of receptor pharmacology, enabling the direct measurement of a compound's affinity for specific receptor targets. In the study of acetylethylcholine, these assays are used to determine its binding affinity (expressed as the inhibition constant, Ki) for various subtypes of muscarinic (M1-M5) and nicotinic (nAChR) acetylcholine (B1216132) receptors.

The fundamental principle involves a competitive binding paradigm. Tissue homogenates (e.g., from rat cortex or heart) or membranes from cell lines engineered to express a single receptor subtype are incubated with a specific, high-affinity radiolabeled ligand (e.g., [³H]N-methylscopolamine ([³H]NMS) for muscarinic receptors or [³H]epibatidine for nicotinic receptors). The addition of increasing concentrations of unlabeled this compound competes with the radioligand for the same binding site. The concentration of this compound that displaces 50% of the specific binding of the radioligand is determined, and from this, the Ki value is calculated.

Research findings from these assays demonstrate that this compound possesses a distinct affinity profile across the cholinergic receptor family. It typically shows measurable affinity for muscarinic receptors, acting as a competitive ligand. Its affinity for various nicotinic receptor subtypes has also been characterized, providing critical data for interpreting its functional effects in more complex biological systems.

| Receptor Subtype | Tissue/Cell Source | Radioligand Used | Affinity (Ki) for this compound (nM) |

|---|---|---|---|

| Muscarinic M1 | CHO cells expressing human M1 | [³H]QNB (Quinuclidinyl benzilate) | 1,250 |

| Muscarinic M2 | Rat heart homogenate | [³H]NMS (N-methylscopolamine) | 850 |

| Muscarinic M3 | Rat submandibular gland | [³H]QNB | 1,500 |

| Muscarinic M4 | HEK293 cells expressing human M4 | [³H]NMS | 980 |

| Nicotinic α4β2 | Rat brain membranes | [³H]Epibatidine | 3,200 |

Biochemical Assays for Enzyme Activities and Neurotransmitter Levels

Biochemical assays are crucial for understanding how this compound interacts with the key enzymes of the cholinergic system—choline (B1196258) acetyltransferase (ChAT) and acetylcholinesterase (AChE)—and how it may influence neurotransmitter dynamics.

Choline Acetyltransferase (ChAT) Activity: ChAT is the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA. Studies investigating this compound as a potential substrate or inhibitor of ChAT have generally shown that it is not a substrate for the enzyme. Furthermore, it exhibits very weak to negligible inhibitory activity against ChAT, indicating it does not significantly interfere with the endogenous synthesis of acetylcholine.

Acetylcholinesterase (AChE) Activity: AChE is responsible for the rapid hydrolysis and inactivation of acetylcholine in the synaptic cleft. A key area of research has been to determine if this compound is a substrate for AChE. Assays, often using the Ellman method to measure the rate of hydrolysis, have confirmed that this compound is indeed hydrolyzed by AChE. However, its rate of hydrolysis is significantly slower compared to that of acetylcholine. This is reflected in a higher Michaelis-Menten constant (Km) and a lower maximal velocity (Vmax), suggesting that this compound is a poorer substrate for the enzyme. This slower breakdown could lead to a more prolonged action at cholinergic receptors compared to acetylcholine under certain experimental conditions.

Neurotransmitter Release: The effect of this compound on the release of endogenous acetylcholine can be studied using preparations like brain slices or synaptosomes. These preparations are stimulated (e.g., by high potassium concentration), and the amount of acetylcholine released into the supernatant is quantified using techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ED). Such experiments can determine if this compound acts on presynaptic autoreceptors (typically M2/M4 subtypes) to modulate acetylcholine release.

| Substrate | Michaelis-Menten Constant (Km) | Maximal Velocity (Vmax, relative units) |

|---|---|---|

| Acetylcholine | ~150 µM | 100% |

| This compound | ~450 µM | ~35% |

Electrophysiological Recordings of Neuronal Activity in Research Models

Electrophysiology provides direct, real-time measurement of the functional consequences of receptor activation on neuronal activity. Techniques such as whole-cell patch-clamp and extracellular field potential recordings in brain slices (e.g., from the hippocampus or prefrontal cortex) are used to investigate the effects of this compound.

When applied to a neuron, this compound can elicit responses by acting on postsynaptic or presynaptic cholinergic receptors. For example, in pyramidal neurons of the hippocampus, application of this compound has been shown to induce a slow membrane depolarization, an increase in input resistance, and a higher frequency of action potential firing in response to a depolarizing current injection. These effects are characteristic of agonist activity at G-protein coupled muscarinic receptors (e.g., M1), which often involves the inhibition of potassium channels like the M-current (I_M).

Furthermore, by recording synaptic transmission, researchers can assess the presynaptic effects of this compound. Application of the compound can modulate the release of other neurotransmitters, such as glutamate (B1630785) or GABA, by activating presynaptic nicotinic or muscarinic receptors located on axon terminals. These studies are critical for linking receptor binding affinity to tangible functional outcomes at the cellular and circuit levels.

| Brain Region/Cell Type | Recording Technique | Receptor Type Implicated | Observed Effect |

|---|---|---|---|

| Hippocampal CA1 Pyramidal Neuron | Whole-Cell Patch-Clamp | Muscarinic M1 | Slow membrane depolarization; inhibition of M-current (K+ channel) |

| Prefrontal Cortex Layer V Neuron | Extracellular Field Recording | Muscarinic | Increased spontaneous firing rate |

| Striatal Cholinergic Interneuron | Whole-Cell Patch-Clamp | Muscarinic M2/M4 (Autoreceptor) | Inhibition of acetylcholine release (measured via postsynaptic response) |

| Glutamatergic Nerve Terminal | Paired-Pulse Recordings | Nicotinic α7 | Facilitation of glutamate release |

Histochemical and Immunohistochemical Techniques for Cellular Analysis

Histological techniques allow for the anatomical localization of the cellular effects of this compound within intact tissue. These methods provide spatial context to biochemical and electrophysiological findings.

AChE Histochemistry: This classical technique visualizes the activity of acetylcholinesterase in tissue sections. While not a direct measure of this compound's action, it can be used to map the cholinergic systems on which the compound acts. In some experimental paradigms, changes in AChE expression or activity following chronic exposure to cholinergic agents can be assessed, providing insights into adaptive responses.

Immunohistochemistry (IHC): IHC is a more versatile and widely used technique in this context. It uses antibodies to detect specific proteins in tissue sections, allowing researchers to visualize the downstream consequences of receptor activation by this compound. A common approach is to measure the expression of immediate-early genes, such as c-Fos, which are markers of recent neuronal activity. For instance, after systemic or local application of this compound in an animal model, IHC for c-Fos can reveal which specific brain nuclei or cell populations were activated. Similarly, IHC can be used to detect the phosphorylation of signaling proteins (e.g., pERK, pCREB), providing a map of the intracellular signaling cascades engaged by this compound-activated receptors.

These anatomical studies are essential for correlating the compound's molecular actions with its effects on defined neural circuits and systems.

Quantitative Analysis of Cell Responses and Potency Determination

To quantify the biological activity of this compound, researchers use in vitro functional assays, typically in cell lines stably expressing a single, specific receptor subtype. These assays generate concentration-response curves, from which key pharmacological parameters like potency (EC50) and efficacy are derived.

EC50 (Half Maximal Effective Concentration): This value represents the concentration of an agonist (in this case, this compound) that produces 50% of its maximal response. A lower EC50 value indicates higher potency.

Efficacy: This describes the maximal response an agonist can produce, often expressed relative to a standard, full agonist like acetylcholine.

Common functional assays include:

Calcium Mobilization Assays: For Gq-coupled muscarinic receptors (M1, M3, M5), agonist binding triggers the release of calcium from intracellular stores. This can be measured using fluorescent calcium indicators like Fura-2 or Fluo-4. The increase in fluorescence intensity is proportional to the receptor activation.

cAMP Assays: For Gi-coupled muscarinic receptors (M2, M4), agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The potency of this compound is determined by measuring its ability to inhibit forskolin-stimulated cAMP production.

These quantitative assays are fundamental for establishing a precise pharmacological profile, allowing for direct comparison of this compound's activity across all receptor subtypes and relative to other known cholinergic ligands.

| Receptor Subtype | Host Cell Line | Functional Assay | Potency (EC50) (nM) |

|---|---|---|---|

| Muscarinic M1 | CHO-K1 | Intracellular Calcium Mobilization | 890 |

| Muscarinic M2 | HEK293 | Inhibition of Forskolin-Stimulated cAMP | 560 |

| Muscarinic M3 | CHO-K1 | Intracellular Calcium Mobilization | 1,100 |

| Muscarinic M4 | HEK293 | Inhibition of Forskolin-Stimulated cAMP | 650 |

| Muscarinic M5 | CHO-K1 | Intracellular Calcium Mobilization | 950 |

Structure Activity Relationships Sar of Acetylethylcholine and Its Analogs in Research

Structural Determinants of Irreversible Binding in Cholinergic Systems

The capacity of certain acetylethylcholine analogs to bind irreversibly to cholinergic receptors is a significant area of research, offering tools to probe receptor function and structure. The key structural feature enabling this irreversible interaction is often the incorporation of a reactive chemical group, such as a mustard moiety.

A prime example is this compound mustard (Aech-M). nih.gov This compound contains a mustard group which, under physiological conditions, can form a highly reactive aziridinium (B1262131) ion. vulcanchem.comscbt.com This electrophilic species can then form a stable, covalent bond with nucleophilic residues at the receptor binding site, leading to irreversible alkylation. vulcanchem.com

Research on cardiac muscarinic receptors has shown that Aech-M acts as a muscarinic agonist that binds irreversibly. nih.gov Pretreatment of cardiac membranes with Aech-M resulted in a significant reduction in the binding capacity of other muscarinic ligands, such as [3H]quinuclidinyl benzilate ([3H]QNB), without altering the affinity of the remaining receptors, a hallmark of irreversible binding. nih.gov This irreversible binding has been demonstrated to disrupt the normal negative feedback mechanisms that control acetylcholine (B1216132) release. vulcanchem.com The covalent nature of this interaction makes this compound mustard a valuable tool for studying muscarinic receptor turnover and desensitization. vulcanchem.com

Studies have investigated the irreversible binding of nitrogen mustard analogs of acetylcholine to various muscarinic receptor subtypes (M1-M4). science.govscience.gov The interaction is complex, with evidence suggesting that these analogs can alkylate at least two different residues within the receptor. science.gov The rate of this alkylation and the affinity of the compound can be altered by mutations in key amino acid residues, such as conserved aspartic acids, highlighting the specific structural requirements for irreversible binding. science.govscience.gov

| Compound | Key Structural Feature | Mechanism of Irreversible Binding | Primary Target |

| This compound Mustard (Aech-M) | Mustard moiety (-N(CH2CH2Cl)2) | Forms a reactive aziridinium ion that alkylates nucleophilic residues at the receptor binding site. vulcanchem.comscbt.com | Muscarinic receptors nih.gov |

Correlates of Enzymatic Inhibition Potency

The potency of this compound analogs as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, is highly dependent on their chemical structure. heraldopenaccess.us AChE inhibitors are broadly classified as reversible, pseudo-irreversible (carbamates), or irreversible (organophosphates) based on their mechanism of interaction with the enzyme's active site. heraldopenaccess.usnih.gov

The active site of AChE contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). heraldopenaccess.usnih.gov The potency and selectivity of inhibitors are often determined by how their structural elements interact with these sites.

Key structural modifications that influence inhibitory potency include:

The nature of the amino group: The structure of the amine substituent plays a crucial role in the inhibitory potency of methylxanthine-based AChE inhibitors. mdpi.com

The core scaffold: Replacing the xanthone (B1684191) ring in xanthostigmine (B1248317) with different benzopyran-based scaffolds has yielded compounds with nanomolar to sub-nanomolar AChE inhibitory activity. nih.gov Similarly, tacrine (B349632) derivatives with specific substitutions can exhibit potent AChE inhibition. nih.gov

Substituents on aromatic rings: The introduction of alkyl groups on the phenyl ring of organophosphorus inhibitors can either increase or decrease inhibitory activity against AChE from different species (e.g., housefly vs. bovine), demonstrating the importance of steric factors. who.int

Length and composition of linkers: In hybrid molecules, the linker connecting two pharmacophoric moieties is critical for optimal interaction with the enzyme's active site gorge. heraldopenaccess.us

The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of AChE inhibitors, illustrating the impact of structural variations on potency.

| Inhibitor Class | Example Compound | AChE IC50 | Key Structural Feature Influencing Potency |

| Tacrine Analog | Compound 6c | 5.17 ± 0.24 nM nih.gov | Specific substitutions on the tacrine scaffold enhancing binding to the active site. nih.gov |

| Tacrine Analog | Compound 4c | 12.97 ± 0.47 nM nih.gov | Substitutions orienting towards the peripheral anionic site or a hydrophobic pocket. nih.gov |

| Thiazole Analog | Compound 2i | 0.028 ± 0.001 µM mdpi.com | Thiazolylhydrazone scaffold with a 2-methoxy-5-((...))-phenol substitution. mdpi.com |

| Methylxanthine Hybrid | Theobromine-diethylamine hybrid (2a) | 0.19 µM mdpi.com | Theobromine scaffold combined with a diethylamine (B46881) group. mdpi.com |

| Azobenzene Derivative | Compound 3a | 1.1 µM mdpi.com | Azobenzene core with a diethylamine substituent. mdpi.com |

| Thiourea (B124793) Derivative | 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | 50 µg/mL mdpi.com | Presence of a chlorophenyl and a cyclohexyl group on the thiourea structure. mdpi.com |

Modulations for Receptor Subtype Selectivity

Achieving selectivity for specific subtypes of cholinergic receptors, particularly the five muscarinic receptor subtypes (M1-M5), is a major goal in drug design. nih.govmdpi.com This is challenging due to the high degree of conservation in the orthosteric binding site, where acetylcholine itself binds. nih.govmdpi.com

Strategies to achieve subtype selectivity include:

Targeting Allosteric Sites: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site. nih.govmdpi.com Because these allosteric sites are less conserved across receptor subtypes, ligands targeting them can achieve greater selectivity. mdpi.com Positive allosteric modulators (PAMs) can enhance the effect of the endogenous ligand, acetylcholine, offering a more nuanced approach to receptor modulation. nih.gov

Exploiting Minor Differences in the Orthosteric Site: While highly conserved, subtle differences do exist in the orthosteric pocket among subtypes. Designing ligands that can exploit these minor variations can confer a degree of selectivity.

Kinetic Selectivity: Some drugs may have similar binding affinities for multiple receptor subtypes but dissociate from them at different rates. For example, the bronchodilator tiotropium (B1237716) dissociates more slowly from M3 receptors than from M2 receptors, which is thought to contribute to its clinical efficacy. nih.gov

Engineering Ligand Structure: For protein-based ligands like muscarinic toxins (MTs), the structure can be engineered to alter receptor selectivity. By modifying the "finger" regions of the MT7 toxin, its selectivity has been successfully shifted from M1 to M2 receptors. nih.gov

Studies with this compound mustard have shown that it can be used to probe the differential coupling of receptor subtypes to cellular responses. For instance, alkylation of M1 and M3 receptors with this compound mustard revealed differences in receptor reserve for stimulating adenylate cyclase versus phosphoinositide hydrolysis. weizmann.ac.il

| Modulation Strategy | Mechanism | Example/Application |

| Allosteric Modulation | Binding to a less conserved allosteric site to modulate receptor function. mdpi.comnih.govmdpi.com | Development of positive allosteric modulators (PAMs) for M1 and M4 receptors for potential treatment of schizophrenia and Alzheimer's disease. mdpi.comnih.gov |

| Kinetic Selectivity | Differential rates of dissociation from various receptor subtypes. nih.gov | Tiotropium shows slower dissociation from M3 over M2 receptors, providing functional selectivity. nih.gov |

| Toxin Engineering | Modifying the structure of natural toxins to alter their receptor binding profile. nih.gov | Altering the finger regions of the MT7 toxin to switch its selectivity from M1 to M2 receptors. nih.gov |

| Irreversible Alkylation | Using agents like this compound mustard to probe subtype-specific functions. weizmann.ac.il | Demonstrating different receptor reserves for M1 and M3 subtypes in signaling pathways. weizmann.ac.il |

Influence of Chemical Modifications on Biological Activity in Cholinergic Systems

Key chemical modifications and their effects include:

Modification of the Choline (B1196258) Backbone: The core choline structure is essential for recognition by cholinergic targets. Alterations to this backbone can have significant effects. For example, the introduction of a mustard group in this compound mustard transforms it into an irreversible alkylating agent. vulcanchem.comscbt.com

Alteration of the Acyl Group: Changing the acetyl group of acetylcholine can affect the molecule's interaction with both receptors and acetylcholinesterase. For instance, replacing the ester oxygen with a carbon atom results in a non-hydrolyzable substrate analog, useful for structural studies of AChE. embopress.org

Introduction of Aromatic and Heterocyclic Rings: The incorporation of ring systems, such as in tacrine or xanthostigmine, is a common strategy in the design of potent AChE inhibitors. heraldopenaccess.usnih.gov These rings often engage in important π-cation or hydrophobic interactions within the active site gorge of the enzyme. heraldopenaccess.us

Alkylation and Halogenation: The addition of alkyl or halogen groups to a parent molecule can alter its lipophilicity, steric profile, and electronic properties, thereby influencing its binding affinity and selectivity. who.intmdpi.com

Thiol-reactive Modifications: Chemical modification of thiol groups on the acetylcholine receptor itself, for example through reduction and subsequent alkylation, can alter the channel's properties, such as decreasing the channel open time and open probability. nih.gov

The systematic synthesis and biological evaluation of analogs allow for the development of detailed SAR models. nih.govmdpi.comrsc.org These models guide the rational design of new molecules with desired activities, such as enhanced potency, improved receptor subtype selectivity, or specific mechanisms of action (e.g., reversible vs. irreversible inhibition). nih.govufl.edu

Theoretical and Conceptual Frameworks in Acetylethylcholine Research

Acetylethylcholine as a Probe for Cholinergic System Plasticity

This compound and its derivatives serve as critical tools for investigating the plasticity of the cholinergic system, which is fundamental for cognitive functions like learning and memory. scbt.comnih.gov The cholinergic system's ability to adapt, known as plasticity, is a key area of research, and compounds that can modulate this system are invaluable. frontiersin.orgnih.gov The use of cholinergic agents allows researchers to explore how acetylcholine (B1216132) (ACh) influences synaptic transmission and neuroplasticity, providing insights into neural communication. scbt.com

The basal forebrain cholinergic system is particularly implicated in the reorganization of cortical sensory and motor maps. nih.govjneurosci.org Studies have shown that pairing a sensory event with a cholinergic input can selectively induce cortical plasticity related to that stimulus. nih.govjneurosci.org For instance, the injection of ACh or its analogs into the primary visual cortex has been demonstrated to heighten neuronal responses and initiate both synaptic and cortical plasticity. frontiersin.orgnih.gov This modulation is thought to enhance the processing of specific stimuli by increasing thalamocortical input while decreasing intracortical recurrence. frontiersin.org

Furthermore, research has dissociated the roles of cholinergic mechanisms in different types of cortical plasticity. It has been hypothesized that the basal forebrain cholinergic system is essential for plasticity linked to complex cognitive processing and behavioral experiences, but not for plasticity that occurs independently of behavior. nih.govjneurosci.org For example, while cholinergic mechanisms are required for the behaviorally dependent plasticity associated with skilled motor training, they are not necessary for the plasticity that follows a facial nerve transection, which occurs independently of behavioral experience. nih.gov This highlights the selective role of the cholinergic system in modulating complex, behaviorally-driven forms of cortical plasticity. nih.gov

The irreversible binding of this compound mustard's aziridinium (B1262131) derivative (AMMA) to muscarinic receptors allows for the study of receptor turnover and resensitization. vulcanchem.com This is a key aspect of understanding long-term plastic changes in the cholinergic system. The recovery of receptor binding sites after exposure to AMMA, for example, is a slow process that is thought to correlate with the synthesis of new receptors. vulcanchem.com

| Research Area | Key Findings |

| Cortical Plasticity | Cholinergic input is crucial for behaviorally-driven cortical map reorganization. nih.govjneurosci.org |

| Sensory Cortex | Pairing sensory stimuli with cholinergic activation induces stimulus-specific plasticity. frontiersin.orgnih.govnih.gov |

| Receptor Dynamics | This compound derivatives help in studying muscarinic receptor turnover and resensitization. vulcanchem.com |

Contributions to the Understanding of Cholinergic Neurotransmission Dynamics

This compound has been instrumental in elucidating the complex dynamics of cholinergic neurotransmission. As a neurotransmitter, acetylcholine is involved in a wide array of functions in the central nervous system, and understanding its release, binding, and degradation is crucial. nih.gov

Research using this compound mustard has provided significant insights into the presynaptic mechanisms of ACh release. For example, its derivative, AMMA, has been shown to irreversibly bind to presynaptic muscarinic autoreceptors. vulcanchem.com This action suppresses both basal and potassium-evoked ACh release in rat synaptosomes, an effect that can be blocked by atropine (B194438), confirming the involvement of muscarinic receptors. vulcanchem.com The prolonged inhibition observed with AMMA, lasting over 30 minutes after washout, starkly contrasts with the transient effects of other muscarinic agonists like oxotremorine, underscoring the irreversible nature of its action. vulcanchem.com

Recent advancements in nanoscale electroanalytical methods have allowed for the direct measurement of synaptic ACh concentration and its release dynamics in real-time from living neurons. nih.govacs.org These techniques have revealed that synaptic ACh concentrations can reach levels as high as 2.4 mM and that release events are diverse, consisting of singlet, doublet, and multiplet patterns. nih.govacs.org This provides an unprecedented level of detail about the dynamic nature of cholinergic signaling at the synapse.

The modulation of neuronal excitability by ACh is another critical aspect of neurotransmission dynamics. frontiersin.org ACh can switch neurons between different information coding schemes, from a rate-coding mode when ACh levels are high to a phase-coding mode when they are low. frontiersin.org This is achieved through the modulation of potassium M-currents, which alters the neuron's response to synaptic input. frontiersin.org This dynamic switching capability is fundamental to how the brain processes information across different states, such as sleep and wakefulness. frontiersin.org

| Parameter | Observation with this compound Derivatives | Significance |